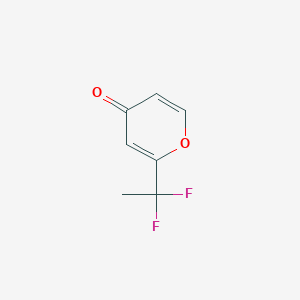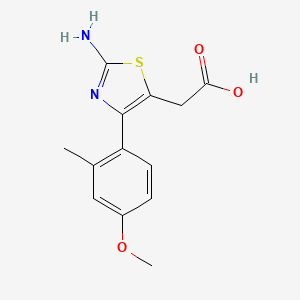
2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide is a heterocyclic compound that belongs to the class of thiazoles Thiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide typically involves the reaction of 2-amino-4-methylthiazole with cyclopropylamine and a sulfonating agent. One common method includes the following steps:
Formation of 2-amino-4-methylthiazole: This can be achieved by reacting chloroacetone with thiourea under reflux conditions.
Cyclopropylation: The 2-amino-4-methylthiazole is then reacted with cyclopropylamine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids and other reduced derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of cancer, bacterial infections, and inflammatory diseases.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industry: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to the disruption of essential biological pathways, making it effective against certain diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylthiazole: Lacks the cyclopropyl and sulfonamide groups, making it less versatile in biological applications.
2-Amino-5-methylthiazole: Similar structure but with different substitution patterns, leading to varied biological activities.
N-Cyclopropyl-4-methylthiazole-5-sulfonamide: Similar but without the amino group, affecting its reactivity and applications.
Uniqueness
2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide is unique due to the presence of both the cyclopropyl and sulfonamide groups, which enhance its biological activity and make it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C7H11N3O2S2 |
|---|---|
Molekulargewicht |
233.3 g/mol |
IUPAC-Name |
2-amino-N-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S2/c1-4-6(13-7(8)9-4)14(11,12)10-5-2-3-5/h5,10H,2-3H2,1H3,(H2,8,9) |
InChI-Schlüssel |
PQUXNZFBRSMKMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)






![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)

